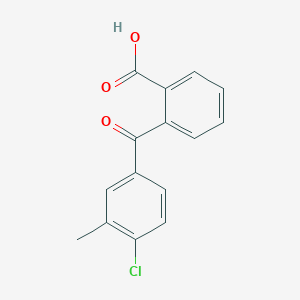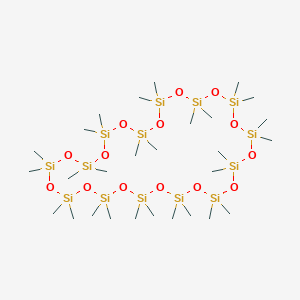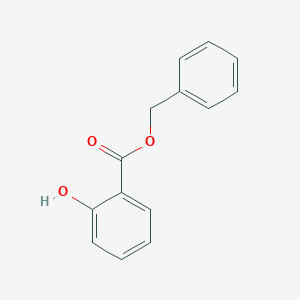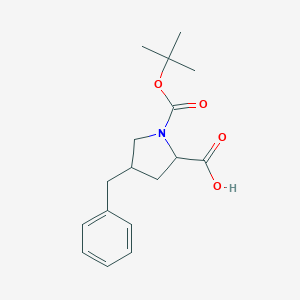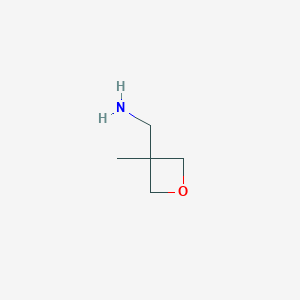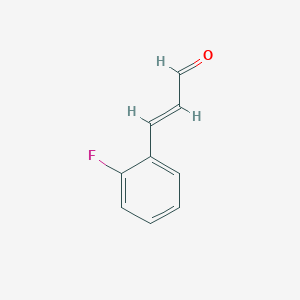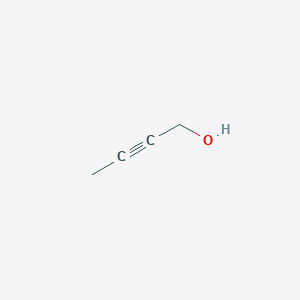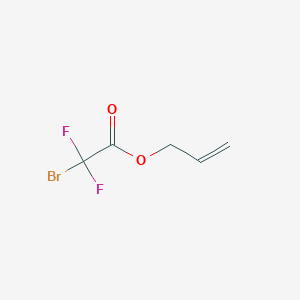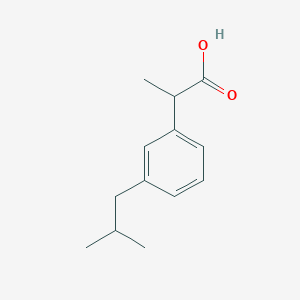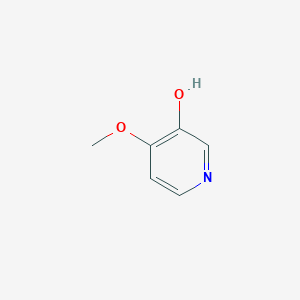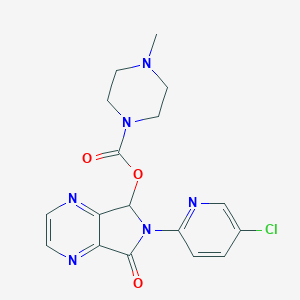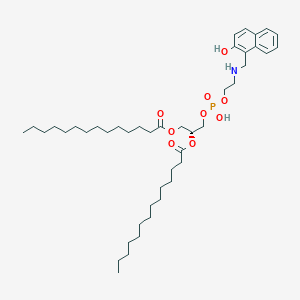
N-(1-(2-Naphthol))phosphatidylethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-Naphthol))phosphatidylethanolamine, also known as N-(1-naphthyl)phosphatidylethanolamine (N-NPE), is a phospholipid molecule that has been extensively studied for its potential applications in scientific research. This compound has shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves its interaction with various proteins and enzymes in the cell membrane. It has been shown to bind to the phospholipid-binding domains of proteins, such as annexin A2 and protein kinase C, and modulate their activity. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the lipid composition of the cell membrane, which can alter the activity of membrane-associated enzymes.
生化学的および生理学的効果
N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of protein activity, and the alteration of cell membrane properties. It has been shown to inhibit the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in lipid metabolism and signal transduction. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the fluidity and curvature of the cell membrane, which can impact various cellular processes.
実験室実験の利点と制限
One of the main advantages of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE in lab experiments is its ability to selectively modulate the activity of specific enzymes and proteins. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE can be used as a fluorescent probe to study the localization and dynamics of phospholipids in cells. However, one limitation of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE is its potential toxicity at high concentrations, which can impact cell viability.
将来の方向性
There are several future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE. One area of interest is the development of new synthetic methods for producing N-(1-(2-Naphthol))phosphatidylethanolamineNPE and related compounds. Additionally, further research is needed to elucidate the specific mechanisms by which N-(1-(2-Naphthol))phosphatidylethanolamineNPE modulates the activity of enzymes and proteins in the cell membrane. Finally, the potential therapeutic applications of N-(1-(2-Naphthol))phosphatidylethanolamineNPE in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, N-(1-(2-Naphthol))phosphatidylethanolamine(1-(2-Naphthol))phosphatidylethanolamine is a valuable tool for studying various biological processes. Its unique biochemical and physiological effects make it a valuable tool for studying membrane trafficking, lipid metabolism, and signal transduction. While there are limitations to its use in lab experiments, the future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE are promising and warrant further investigation.
合成法
The synthesis of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves the reaction of 1-naphthol with phosphatidylethanolamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The resulting product is a yellowish-brown powder that is soluble in organic solvents.
科学的研究の応用
N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used in various scientific research applications, including membrane trafficking, lipid metabolism, and signal transduction. It has been shown to modulate the activity of various enzymes, such as phospholipase C and phosphatidylinositol 3-kinase, which are involved in these processes. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used as a fluorescent probe to study the localization and dynamics of phospholipids in cells.
特性
CAS番号 |
143023-13-6 |
|---|---|
製品名 |
N-(1-(2-Naphthol))phosphatidylethanolamine |
分子式 |
C44H74NO9P |
分子量 |
792 g/mol |
IUPAC名 |
[(2R)-3-[hydroxy-[2-[(2-hydroxynaphthalen-1-yl)methylamino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C44H74NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-29-43(47)51-36-39(54-44(48)30-24-22-20-18-16-14-12-10-8-6-4-2)37-53-55(49,50)52-34-33-45-35-41-40-28-26-25-27-38(40)31-32-42(41)46/h25-28,31-32,39,45-46H,3-24,29-30,33-37H2,1-2H3,(H,49,50)/t39-/m1/s1 |
InChIキー |
PCFOFASKIGESDV-LDLOPFEMSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
その他のCAS番号 |
143023-13-6 |
同義語 |
1-NPTEA N-(1-(2-naphthol))phosphatidylethanolamine N-(1-(2-naphthol))phosphatidylethanolamine, 1,2-dioleyl cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




